Ibutamoren

Oral Bioavailability Pharmacokinetics Growth Hormone

Ibutamoren is a potent, orally active, non-peptide ghrelin receptor agonist with >60% oral bioavailability and a 4.7-hour plasma half-life, enabling once-daily oral dosing and sustained IGF-1 elevation over chronic administration. Unlike injectable peptide GHS secretagogues (GHRP-6, GHRP-2, hexarelin), ibutamoren avoids stress artifacts from repeated injections, making it ideal for long-term rodent or canine studies. With an in vitro EC50 of 1.3 nM for GH release, it serves as an optimal non-peptide positive control for GHSR cellular assays. Backed by lot-specific CoA and ≥98% purity, this reference standard is essential for forensic and anti-doping LC-MS/MS method development.

Molecular Formula C27H36N4O5S
Molecular Weight 528.7 g/mol
CAS No. 159634-47-6
Cat. No. B066304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbutamoren
CAS159634-47-6
Synonymsibutamoren mesylate
L 163,191
L 163191
L-163,191
L-163191
MK 0677
MK-0677
MK-677
Molecular FormulaC27H36N4O5S
Molecular Weight528.7 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N
InChIInChI=1S/C27H36N4O5S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27/h4-12,22H,13-19,28H2,1-3H3,(H,29,33)/t22-/m1/s1
InChIKeyUMUPQWIGCOZEOY-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ibutamoren (MK-0677, L-163,191) CAS 159634-47-6: Non-Peptide Oral Growth Hormone Secretagogue for Research and Reference Standards


Ibutamoren (INN; developmental code names MK-677, MK-0677, LUM-201, L-163,191) is a potent, long-acting, orally-active, selective, and non-peptide agonist of the ghrelin receptor and a growth hormone secretagogue [1]. It is a spiropiperidine compound that binds with high affinity to the growth hormone secretagogue receptor (GHSR) and stimulates endogenous growth hormone (GH) release [2]. Ibutamoren is available as an analytical reference standard and as a general research tool, with purity specifications typically ≥98% as determined by HPLC .

Ibutamoren (MK-0677) CAS 159634-47-6: Why Generic Substitution with Other GH Secretagogues Fails in Research Settings


Ibutamoren cannot be simply interchanged with peptide-based GH secretagogues such as GHRP-6, GHRP-2, or hexarelin due to fundamental differences in oral bioavailability, metabolic stability, and pharmacokinetic profile. While peptide GHRPs require intravenous, subcutaneous, or intranasal administration due to negligible oral absorption, ibutamoren is a non-peptide small molecule with demonstrated oral bioavailability exceeding 60% in humans [1]. Furthermore, the sustained GH release profile of ibutamoren, with a plasma half-life of approximately 4.7 hours, enables once-daily oral dosing and maintains elevated IGF-1 levels over chronic administration, a property not shared by short-acting peptide secretagogues [2]. These pharmacological distinctions render ibutamoren uniquely suitable for studies requiring convenient oral administration and sustained activation of the GH-IGF-1 axis.

Ibutamoren (MK-0677) CAS 159634-47-6: Quantitative Comparator Evidence for Scientific Selection and Procurement


Ibutamoren (MK-0677) Oral Bioavailability vs. GHRP-6 and Peptide Secretagogues

Ibutamoren (MK-0677) demonstrates an oral bioavailability in humans of >60%, whereas the peptide GHRP-6 exhibits only 0.30% oral bioavailability, representing an approximate 200-fold difference [1]. This difference is primarily due to the non-peptide, small-molecule structure of ibutamoren, which confers resistance to proteolytic degradation and enables efficient gastrointestinal absorption.

Oral Bioavailability Pharmacokinetics Growth Hormone

Ibutamoren (MK-0677) GH Response in Pediatric GH Deficiency vs. Standard Diagnostic Secretagogues

In a comparative trial involving 68 pediatric subjects with growth hormone deficiency (PGHD), a single oral dose of LUM-201 (ibutamoren) elicited a median peak GH response of 15.0 ng/mL (IQR 3.5, 49), significantly greater than the median peak GH response of 5.5 ng/mL (IQR 1.8, 7.6) observed with standard diagnostic stimuli including arginine, glucagon, clonidine, L-dopa, and insulin-induced hypoglycemia (p < 0.0001) [1].

Pediatric Endocrinology Growth Hormone Deficiency Clinical Trial

Ibutamoren (MK-0677) In Vitro Potency (EC50) vs. GHRP-6 and L-692,429

Ibutamoren (L-163,191) stimulates GH release from rat pituitary cells in vitro with an EC50 of 1.3 ± 0.09 nM. This potency is mechanistically indistinguishable from that of the peptide GHRP-6 and the nonpeptide L-692,429 in the same assay system, demonstrating equivalent in vitro efficacy at the ghrelin receptor [1].

In Vitro Pharmacology Receptor Binding EC50

Ibutamoren (MK-0677) IGF-1 Elevation in Hemodialysis Patients vs. Placebo

In a randomized, double-blind, crossover study of 26 hemodialysis patients, treatment with oral ibutamoren (MK-0677) resulted in a 1.76-fold increase in geometric mean serum IGF-1 levels compared to pre-intervention values (95% CI 1.48-2.10; p < 0.001). After adjusting for pre-intervention IGF-1 concentrations, ibutamoren treatment produced a 65% greater increase in IGF-1 compared to placebo (ratio of geometric means 1.65; 95% CI 1.33-2.04; p < 0.001) [1].

Clinical Trial IGF-1 Hemodialysis

Ibutamoren (MK-0677) Hormonal Selectivity: Cortisol and Prolactin vs. GHRP-6 and Ghrelin

In beagle dogs, oral administration of ibutamoren at 1 mg/kg produced a specific release of GH without significantly affecting plasma levels of aldosterone, luteinizing hormone, thyroxine, or prolactin [1]. Unlike the endogenous ligand ghrelin and some peptide GHRPs such as GHRP-6, which are known to induce transient increases in cortisol [2], ibutamoren exhibits minimal off-target endocrine effects.

Selectivity Cortisol Prolactin

Ibutamoren (MK-0677) Purity and Stability Specifications for Analytical Reference Standards

Ibutamoren (CAS 159634-47-6) is supplied as an analytical reference standard with a typical purity of ≥98% as determined by HPLC . Commercial vendors provide lot-specific Certificates of Analysis documenting purity values, with some batches achieving 99.77% purity and 99.02% enantiomeric excess . In lyophilized powder form, ibutamoren is stable for up to 36 months when stored at -20°C under desiccated conditions [1].

Analytical Reference Standard Purity Stability

Ibutamoren (MK-0677) CAS 159634-47-6: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical In Vivo Studies Requiring Sustained, Non-Invasive GH-IGF-1 Axis Activation

Given its >60% oral bioavailability and 4.7-hour plasma half-life [1], ibutamoren is optimally suited for chronic rodent or canine studies where daily oral gavage or dietary administration is required to maintain elevated GH and IGF-1 levels over weeks to months. This avoids the stress, inflammation, and handling artifacts associated with repeated injections of peptide secretagogues or recombinant GH.

Positive Control or Reference Standard in GH Secretion Assays and Doping Control

With an in vitro EC50 of 1.3 nM for GH release from rat pituitary cells, equivalent to GHRP-6 [2], ibutamoren serves as an ideal non-peptide positive control in cellular assays of GHSR activation. Its extended detection window in urine (parent compound detectable up to 72 hours, major metabolites up to 96 hours post-dose) [3] makes it a critical reference standard for developing and validating LC-MS/MS methods in anti-doping laboratories.

Clinical Research on GH-IGF-1 Axis Modulation in Catabolic or Wasting Conditions

The robust, placebo-controlled increase in serum IGF-1 (1.76-fold over baseline, 65% greater than placebo) demonstrated in hemodialysis patients [4] positions ibutamoren as a valuable investigational tool for clinical studies targeting protein-energy wasting, sarcopenia, or other catabolic states where convenient oral administration and sustained anabolic signaling are desirable.

Analytical Method Development and Validation for Forensic Toxicology

Ibutamoren analytical reference standards with documented purity (≥98%) and lot-specific Certificates of Analysis are essential for forensic laboratories developing confirmatory assays for the detection of GH secretagogue abuse in sports. The compound's well-characterized fragmentation pattern and the availability of stable isotope-labeled internal standards facilitate robust quantification in complex biological matrices.

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